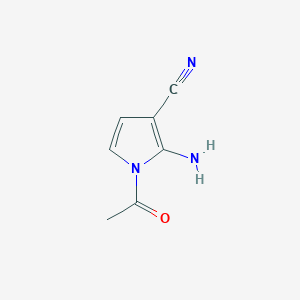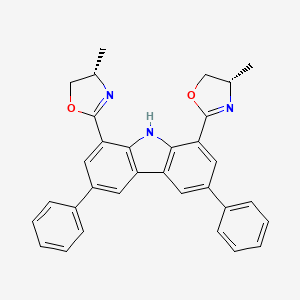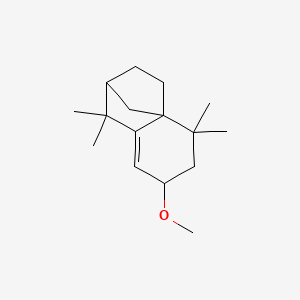
7-Methoxy-1,1,5,5-tetramethyl-1,3,4,5,6,7-hexahydro-2H-2,4a-methanonaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methoxy-1,1,5,5-tetramethyl-1,3,4,5,6,7-hexahydro-2H-2,4a-methanonaphthalene is a complex organic compound with a unique structure. It is a derivative of methanonaphthalene, characterized by the presence of methoxy and tetramethyl groups. This compound is known for its stability and distinctive chemical properties, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-1,1,5,5-tetramethyl-1,3,4,5,6,7-hexahydro-2H-2,4a-methanonaphthalene typically involves multiple steps, starting from simpler organic molecules. One common method involves the alkylation of a naphthalene derivative, followed by a series of reduction and substitution reactions to introduce the methoxy and tetramethyl groups. The reaction conditions often require the use of strong bases and catalysts to facilitate the transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully controlled to ensure high yield and purity. The use of advanced purification techniques, such as distillation and chromatography, is essential to isolate the desired product from the reaction mixture.
Análisis De Reacciones Químicas
Types of Reactions
7-Methoxy-1,1,5,5-tetramethyl-1,3,4,5,6,7-hexahydro-2H-2,4a-methanonaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further hydrogenate the compound, altering its structure.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Substitution reactions may require the use of strong acids or bases, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield methoxy-substituted ketones, while reduction can produce fully hydrogenated derivatives.
Aplicaciones Científicas De Investigación
7-Methoxy-1,1,5,5-tetramethyl-1,3,4,5,6,7-hexahydro-2H-2,4a-methanonaphthalene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s stability makes it useful in studying enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the field of drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 7-Methoxy-1,1,5,5-tetramethyl-1,3,4,5,6,7-hexahydro-2H-2,4a-methanonaphthalene exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The pathways involved can vary depending on the context in which the compound is used, such as in biological systems or industrial applications.
Comparación Con Compuestos Similares
Similar Compounds
Isolongifolene: A structurally similar compound with different functional groups.
2,3A-ethanoindan: Another related compound with a similar core structure but different substituents.
Uniqueness
What sets 7-Methoxy-1,1,5,5-tetramethyl-1,3,4,5,6,7-hexahydro-2H-2,4a-methanonaphthalene apart is its specific combination of methoxy and tetramethyl groups, which confer unique chemical properties and reactivity. This makes it particularly valuable in research and industrial applications where these properties are desired.
Propiedades
Número CAS |
676125-00-1 |
|---|---|
Fórmula molecular |
C16H26O |
Peso molecular |
234.38 g/mol |
Nombre IUPAC |
4-methoxy-2,2,7,7-tetramethyltricyclo[6.2.1.01,6]undec-5-ene |
InChI |
InChI=1S/C16H26O/c1-14(2)10-12(17-5)8-13-15(3,4)11-6-7-16(13,14)9-11/h8,11-12H,6-7,9-10H2,1-5H3 |
Clave InChI |
VIHCRGZIINXRHA-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(C=C2C13CCC(C3)C2(C)C)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chlorobenzo[d]oxazole-4-sulfonamide](/img/structure/B12870246.png)
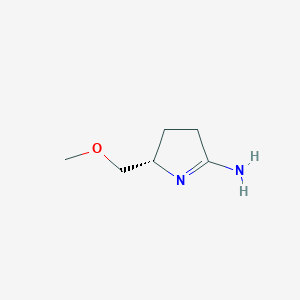
![1-(Tetrahydrofuran-2-yl)-1H-benzo[d]imidazole](/img/structure/B12870259.png)
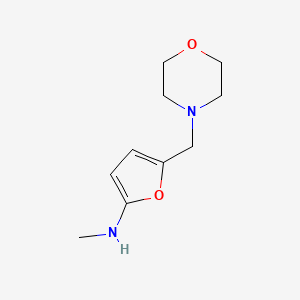
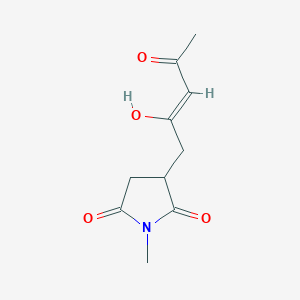
![7-Iodo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12870276.png)
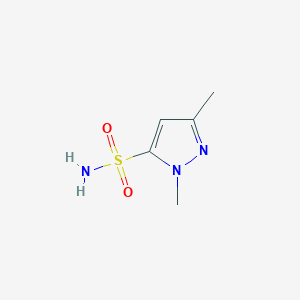
![2-Amino-3-(1,3-benzoxazol-2-yl)-6-methyl-4-nitro-1-pentylpyrrolo[2,3-d]pyridazin-7-one](/img/structure/B12870282.png)

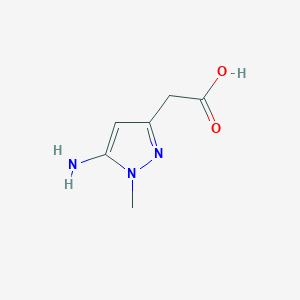
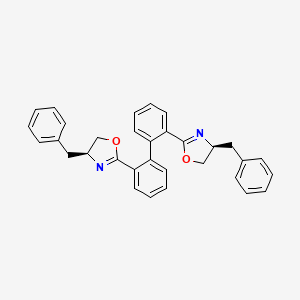
![2-(Bromomethyl)benzo[d]oxazole-6-carbonyl chloride](/img/structure/B12870295.png)
